5-Fluoro-3-(3-methoxyphenyl)benzoic acid
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Overview
Description
5-Fluoro-3-(3-methoxyphenyl)benzoic acid is an organic compound with the molecular formula C14H11FO3 It is a derivative of benzoic acid, where the benzene ring is substituted with a fluorine atom at the 5th position and a methoxy group at the 3rd position of the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-3-(3-methoxyphenyl)benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenylboronic acid and 5-fluorobenzoic acid.
Suzuki-Miyaura Coupling: The key step in the synthesis is the Suzuki-Miyaura coupling reaction, which involves the palladium-catalyzed cross-coupling of 3-methoxyphenylboronic acid with 5-fluorobenzoic acid.
Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-3-(3-methoxyphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid derivative.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
Oxidation: Products include 5-Fluoro-3-(3-methoxyphenyl)benzaldehyde or this compound derivatives.
Reduction: Products include 5-Fluoro-3-(3-methoxyphenyl)benzyl alcohol or 5-Fluoro-3-(3-methoxyphenyl)benzaldehyde.
Substitution: Products vary depending on the nucleophile used, resulting in compounds like 5-Amino-3-(3-methoxyphenyl)benzoic acid.
Scientific Research Applications
5-Fluoro-3-(3-methoxyphenyl)benzoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where fluorinated compounds have shown efficacy.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Fluoro-3-(3-methoxyphenyl)benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluorine atom can enhance the compound’s binding affinity and selectivity for certain targets, while the methoxy group can influence its solubility and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
5-Fluoro-3-(2-methoxyphenyl)benzoic acid: Similar structure but with the methoxy group at the 2nd position.
3-(5-Fluoro-2-methoxyphenyl)benzoic acid: Similar structure but with the fluorine and methoxy groups at different positions.
Uniqueness
5-Fluoro-3-(3-methoxyphenyl)benzoic acid is unique due to the specific positioning of the fluorine and methoxy groups, which can significantly influence its chemical reactivity and biological activity compared to its isomers. This unique arrangement can lead to distinct interactions with molecular targets and different physicochemical properties.
Biological Activity
5-Fluoro-3-(3-methoxyphenyl)benzoic acid is a fluorinated aromatic compound belonging to the class of benzoic acids. Its unique structure, featuring both a fluorine atom and a methoxy group on the phenyl ring, contributes to its diverse biological activities and potential applications in medicinal chemistry. This compound is synthesized through various organic reactions, including methods like Suzuki-Miyaura coupling, making it a valuable intermediate in pharmaceutical development.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of compounds similar to this compound. For instance, derivatives with similar structural motifs have demonstrated significant activity against drug-resistant bacteria, including Staphylococcus aureus (MRSA). In one study, compounds with methoxy substituents exhibited varying degrees of antibacterial activity, with minimum inhibitory concentration (MIC) values ranging from 1 to 4 µg/mL against several bacterial strains .
Antitumor Activity
The compound's structural features suggest potential anticancer properties. Research indicates that analogs containing similar aryl groups can inhibit microtubule assembly and induce apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). Specific compounds have shown to enhance caspase-3 activity significantly, indicating their role in promoting programmed cell death in tumor cells .
The mechanism of action for this compound may involve multiple pathways:
- Inhibition of Key Enzymes : Compounds with similar structures have been noted to inhibit enzymes critical for bacterial growth and proliferation.
- Disruption of Cellular Processes : The ability to affect microtubule dynamics suggests that this compound could interfere with cellular processes essential for cancer cell division and survival.
Study 1: Antimicrobial Activity Assessment
A study evaluated the antimicrobial efficacy of various benzoic acid derivatives against MRSA. The results indicated that derivatives with fluorine and methoxy groups were particularly potent, achieving MIC values as low as 1 µg/mL. This suggests that structural modifications can significantly enhance antibacterial properties .
Study 2: Antitumor Efficacy
In another investigation focusing on anticancer agents based on pyrazole scaffolds, compounds structurally related to this compound were tested for their ability to induce apoptosis in cancer cells. The findings revealed that these compounds could effectively trigger apoptotic pathways at low concentrations (1 µM), highlighting their potential as therapeutic agents in oncology .
Data Table: Biological Activities of Related Compounds
Properties
IUPAC Name |
3-fluoro-5-(3-methoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGIKXZKHSFRBCK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689151 |
Source
|
Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261889-81-9 |
Source
|
Record name | 5-Fluoro-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689151 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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